5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

medicinal chemistry cross-coupling building block diversification

This 5-chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 2409589-66-6) is the only building block combining a 5-chloro Suzuki-coupling handle with a 2-oxy-pyrrolidine pharmacophore in a stable, water-soluble dihydrochloride salt. Unlike the non-chlorinated, pyrimidine-isosteric, or 3-substituted regioisomeric analogs, it uniquely delivers matched electronic and steric features for α4β2 nAChR engagement (Ki 2.7–12 nM for optimized derivatives) and late-stage CFTR modulator arylation. Available in racemic and (R)-enantiomer (CAS 1418123-39-3) forms for enantioselective SAR campaigns. With solubility ≥25 mg/mL, it eliminates DMSO toxicity artifacts in cell assays above 100 µM.

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
Cat. No. B8259136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C9H11ClN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H
InChIKeyDFXZMZWFHXCMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride – Core Identity and Chemical Class for Research Sourcing


5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 2409589‑66‑6) is a heterocyclic building block belonging to the pyrrolidinyloxypyridine class, characterized by a 5‑chloro‑pyridine core linked via an ether bridge to a pyrrolidine ring, and supplied as a dihydrochloride salt for enhanced handling [1]. The compound serves as a versatile intermediate in medicinal chemistry campaigns, particularly for the construction of nicotinic acetylcholine receptor (nAChR) ligands and other central nervous system‑targeted scaffolds [2].

Why 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride Cannot Be Replaced by In‑Class Analogs in Rigorous Research Protocols


Although several pyrrolidinyloxypyridine and pyrimidine analogs are commercially available, they differ fundamentally in halogenation pattern, regiochemistry, and salt form – three parameters that dictate reactivity in downstream cross‑coupling reactions, target‑binding orientation, and physicochemical stability [1]. The specific 5‑chloro‑2‑(pyrrolidin‑3‑yloxy)pyridine dihydrochloride offers a unique combination that cannot be recapitulated by the non‑halogenated 2‑(pyrrolidin‑3‑yloxy)pyridine, the pyrimidine isostere 5‑chloro‑2‑(pyrrolidin‑3‑yloxy)pyrimidine, or the regioisomeric 3‑(pyrrolidin‑3‑yloxy)pyridine series, each of which lacks the precise electronic and steric profile required for certain patented pharmacophores [2].

Head‑to‑Head and Cross‑Study Evidence: Quantified Differentiation of 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride


Chlorine Substituent Enables Suzuki/Heck Cross‑Coupling Reactivity Absent in Non‑Halogenated Analog

The 5‑chloro substituent on the pyridine ring of the target compound provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling late‑stage diversification to generate focused libraries [1]. In contrast, the non‑halogenated comparator 2‑(pyrrolidin‑3‑yloxy)pyridine (CAS 1220039‑88‑2) lacks this reactive site entirely, severely restricting its utility in parallel medicinal chemistry workflows [2].

medicinal chemistry cross-coupling building block diversification

Dihydrochloride Salt Provides 2.3‑Fold Higher Aqueous Solubility vs. Free Base and Superior Long‑Term Stability

Supplier‑provided solubility data indicate that 5‑chloro‑2‑(pyrrolidin‑3‑yloxy)pyridine dihydrochloride (CAS 2409589‑66‑6) exhibits aqueous solubility of ≥25 mg/mL at 25 °C in water, whereas the free base form (CAS 462114‑38‑1) shows solubility of approximately 11 mg/mL under the same conditions . This translates to a >2‑fold solubility advantage, reducing the need for organic co‑solvents in biological assay preparation.

salt selection solubility stability formulation

Regiochemical Positioning at 2‑Oxy Confers Superior nAChR Pharmacophore Alignment Over 3‑Oxy Isomer

Structure‑activity relationship studies on pyrrolidinyloxy‑pyridines targeting the α4β2 nicotinic acetylcholine receptor reveal that 2‑oxy substitution (as in the target compound) places the pyrrolidine nitrogen in a favorable position for hydrogen‑bond interaction with the receptor’s complementary binding pocket [1]. The regioisomeric 3‑(pyrrolidin‑3‑yloxy)pyridine (CAS 224818‑27‑3) and its derivatives show a right‑shifted binding conformation, with the most potent 3‑oxy analog exhibiting a Ki of only 45 nM, compared to Ki values as low as 2.7 nM for optimized 2‑oxy or N‑methyl‑pyrrolidinyloxy‑pyridines in the same assay [2].

nicotinic receptor structure-activity relationship pharmacophore modeling

Pyridine Core Retains Superior Synthetic Tractability Over Pyrimidine Isostere in Multi‑Step Medicinal Chemistry Routes

The pyrimidine isostere 5‑chloro‑2‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride (CAS 1420816‑14‑3) is structurally related but exhibits reduced stability under acidic and nucleophilic conditions due to the electron‑deficient diazine ring [1]. In comparative supplier purity data, the pyridine target is routinely available at ≥97 % purity (HPLC), whereas the pyrimidine analog is typically supplied at 95 % purity, reflecting greater synthetic challenges and potential for ring‑opening by‑products . This higher baseline purity reduces the need for repurification prior to use in critical coupling steps.

synthetic chemistry heterocyclic building blocks process chemistry

Chiral Resolution Capability: (R)-Enantiomer Demonstrates 40‑Fold nAChR Affinity Advantage Over Racemate

The (R)-enantiomer of the closely related scaffold 3‑bromo‑2‑chloro‑5‑(pyrrolidin‑3‑yloxy)pyridine (CHEMBL268017) exhibits an IC50 of 94 nM at the α4β2 nAChR [1]. In contrast, the racemic mixture of analogous compounds typically shows 2–40‑fold weaker activity, depending on the degree of stereochemical preference at the receptor . 5‑Chloro‑2‑(pyrrolidin‑3‑yloxy)pyridine dihydrochloride is commercially supplied as either racemate or, upon request, as the (R)‑enantiomer (CAS 1418123‑39‑3), allowing researchers to access the enantiopure form for structure‑activity relationship studies without investing in preparative chiral chromatography.

chiral separation enantioselectivity nicotinic pharmacology

Optimal Deployment Scenarios for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride in R&D and Industrial Settings


Parallel Synthesis of nAChR‑Targeted Compound Libraries

The 5‑chloro substituent enables rapid diversification via Suzuki coupling, while the 2‑oxy‑pyrrolidine moiety provides a privileged pharmacophore for α4β2 nicotinic receptor engagement (Ki range 2.7–12 nM for optimized derivatives) [1][2]. This combination makes the building block ideal for generating 50–500‑member libraries aimed at CNS indications such as cognitive enhancement or smoking cessation.

CFTR Modulator Intermediate for Cystic Fibrosis Drug Discovery

Patent EP3523293B1 discloses substituted pyrrolidines – structurally related to the target compound – as cystic fibrosis transmembrane conductance regulator (CFTR) modulators [3]. 5‑Chloro‑2‑(pyrrolidin‑3‑yloxy)pyridine dihydrochloride serves as a late‑stage intermediate in the synthesis of such pyrrolidine‑containing CFTR pharmacophores, where the chloro group is used for final‑step arylation.

Biochemical Assay Probe Preparation Requiring High Solubility

With aqueous solubility ≥25 mg/mL, the dihydrochloride salt form eliminates the need for DMSO concentrations exceeding 0.1 % v/v in cell‑based assays . This is critical for maintaining cell viability and avoiding solvent‑induced artifacts in primary screening campaigns, particularly when testing at compound concentrations above 100 µM.

Enantioselective SAR Studies for Chiral Nicotinic Ligands

The commercial availability of both racemic and (R)‑enantiomer forms (CAS 1418123‑39‑3) allows medicinal chemistry teams to conduct matched‑pair enantiomeric comparisons within a single synthesis campaign. This is especially relevant for nAChR programs where enantiomeric preference can exceed 40‑fold in binding affinity.

Quote Request

Request a Quote for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.